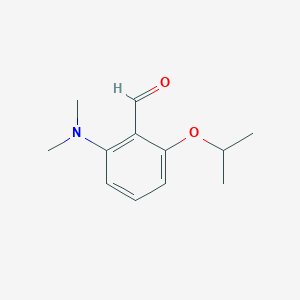
4-chloro-2-(trimethylsilyl)Thiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-chloro-2-(trimethylsilyl)Thiazole is a heterocyclic organic compound that contains a five-membered ring with sulfur and nitrogen atoms. This compound is a derivative of thiazole, which is known for its diverse biological activities and applications in various fields such as pharmaceuticals, agrochemicals, and materials science .
Preparation Methods
The synthesis of 4-chloro-2-(trimethylsilyl)Thiazole typically involves the reaction of 2-(trimethylsilyl)thiazole with a chlorinating agent. One common method is the chlorination of 2-(trimethylsilyl)thiazole using thionyl chloride (SOCl2) under reflux conditions. The reaction proceeds as follows:
2-(trimethylsilyl)thiazole+SOCl2→this compound+SO2+HCl
Industrial production methods for this compound may involve similar chlorination reactions but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
4-chloro-2-(trimethylsilyl)Thiazole undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 4-position can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation Reactions: The thiazole ring can be oxidized using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) to form sulfoxides or sulfones.
Reduction Reactions: The compound can be reduced using reducing agents like lithium aluminum hydride (LiAlH4) to form the corresponding thiazolidine derivative.
Common reagents and conditions used in these reactions include bases (e.g., sodium hydroxide), acids (e.g., hydrochloric acid), and solvents (e.g., dichloromethane, ethanol). The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
4-chloro-2-(trimethylsilyl)Thiazole has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex thiazole derivatives, which are valuable in medicinal chemistry and materials science.
Biology: Thiazole derivatives, including this compound, have shown potential as antimicrobial, antifungal, and anticancer agents.
Medicine: The compound is investigated for its potential therapeutic properties, including its use as a precursor in the synthesis of drugs targeting various diseases.
Industry: It is used in the development of agrochemicals, dyes, and other industrial products.
Mechanism of Action
The mechanism of action of 4-chloro-2-(trimethylsilyl)Thiazole involves its interaction with specific molecular targets and pathways. The compound’s thiazole ring can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties. The exact molecular targets and pathways depend on the specific application and the structure of the derivative being studied .
Comparison with Similar Compounds
4-chloro-2-(trimethylsilyl)Thiazole can be compared with other similar compounds, such as:
2-(trimethylsilyl)thiazole: Lacks the chlorine atom at the 4-position, making it less reactive in certain substitution reactions.
4-chlorothiazole: Lacks the trimethylsilyl group, which affects its solubility and reactivity.
2-(trimethylsilyl)-4-methylthiazole: Contains a methyl group instead of a chlorine atom, leading to different chemical and biological properties.
The uniqueness of this compound lies in its combination of the chlorine and trimethylsilyl groups, which confer specific reactivity and solubility characteristics .
Properties
CAS No. |
106961-39-1 |
|---|---|
Molecular Formula |
C6H10ClNSSi |
Molecular Weight |
191.75 g/mol |
IUPAC Name |
(4-chloro-1,3-thiazol-2-yl)-trimethylsilane |
InChI |
InChI=1S/C6H10ClNSSi/c1-10(2,3)6-8-5(7)4-9-6/h4H,1-3H3 |
InChI Key |
NATNDHYRSAZLPP-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)C1=NC(=CS1)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![3-[3-(6-chloro-1H-benzimidazol-2-yl)azetidin-1-yl]-N-phenylpyrazin-2-amine](/img/structure/B13874387.png)

![N-[2-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]cyclopropanesulfonamide](/img/structure/B13874401.png)



![Ethyl 3-[4-[(3,4-dichlorophenyl)methoxy]-3-nitrophenyl]-3-hydroxypropanoate](/img/structure/B13874434.png)

